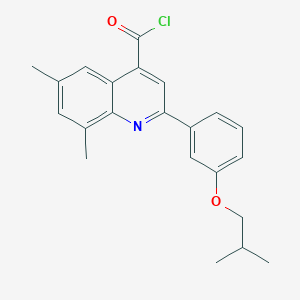

2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

Description

Nuclear Magnetic Resonance (NMR) Spectral Data

Hypothetical ¹H NMR shifts (CDCl₃, 400 MHz) for key groups:

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Quinoline H-3 | 8.90 | Singlet | 1H |

| Quinoline H-5 | 7.85 | Doublet | 1H |

| Phenyl ring protons (C₆H₄) | 7.40–7.10 | Multiplet | 4H |

| Isobutoxy -OCH(CH₂)₂ | 3.70 | Septet | 1H |

| Isobutoxy -CH₂ | 1.85 | Doublet | 4H |

| Methyl groups (C6, C8) | 2.60 | Singlet | 6H |

¹³C NMR data would highlight the carbonyl chloride carbon at ~170 ppm, aromatic carbons (110–150 ppm), and aliphatic carbons (<50 ppm).

Infrared (IR) Spectroscopy and Functional Group Analysis

Key IR absorptions (KBr, cm⁻¹):

Mass Spectrometric (MS) Fragmentation Patterns

Hypothetical ESI-MS peaks:

- Molecular ion : m/z 367.9 [M]⁺.

- Fragments :

- m/z 332.9 [M-Cl]⁺ (loss of chlorine).

- m/z 275.1 [M-C₄H₉O]⁺ (cleavage of isobutoxy).

- m/z 214.0 (quinoline core with methyl groups).

Crystallographic Studies and Three-Dimensional Conformation

While no crystallographic data for this specific compound is available in the provided sources, analogous quinoline derivatives exhibit:

- Non-planar quinoline cores : Pyridine ring puckering (θ = 106°).

- Dihedral angles : ~28° between quinoline and phenyl planes.

- Intermolecular interactions : C-H···π and hydrogen bonds stabilizing the lattice.

The carbonyl chloride group’s electrophilicity likely influences packing via dipole interactions. Computational modeling (DFT) would predict bond lengths and angles consistent with sp²-hybridized carbons in the quinoline system.

Properties

IUPAC Name |

6,8-dimethyl-2-[3-(2-methylpropoxy)phenyl]quinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClNO2/c1-13(2)12-26-17-7-5-6-16(10-17)20-11-19(22(23)25)18-9-14(3)8-15(4)21(18)24-20/h5-11,13H,12H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDWIRHNYVXNHCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=N2)C3=CC(=CC=C3)OCC(C)C)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride typically involves multiple steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

Substitution Reactions:

Introduction of Dimethyl Groups: The dimethyl groups can be introduced via alkylation reactions using methyl iodide and a strong base like sodium hydride.

Formation of the Carbonyl Chloride Group: The final step involves converting the carboxylic acid derivative of the quinoline compound to the carbonyl chloride using reagents like thionyl chloride (SOCl(_{2})).

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for precise reagent addition and temperature control.

Chemical Reactions Analysis

Types of Reactions

2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride can undergo various chemical reactions, including:

Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

Oxidation and Reduction: The quinoline core can be oxidized or reduced under specific conditions, altering its electronic properties and reactivity.

Hydrolysis: The carbonyl chloride group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol) in the presence of a base (e.g., triethylamine) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO({3})) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are used.

Hydrolysis: Aqueous solutions of acids or bases (e.g., hydrochloric acid or sodium hydroxide) facilitate hydrolysis.

Major Products

Amides, Esters, and Thioesters: Formed from nucleophilic substitution reactions.

Carboxylic Acids: Resulting from hydrolysis of the carbonyl chloride group.

Oxidized or Reduced Quinoline Derivatives: Depending on the specific oxidizing or reducing conditions applied.

Scientific Research Applications

2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as dyes and polymers.

Mechanism of Action

The mechanism of action of 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride depends on its specific application. In biological systems, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes, thereby blocking substrate access and inhibiting enzyme activity.

Modulating Receptors: Interacting with cell surface or intracellular receptors, altering signal transduction pathways.

Inducing Apoptosis: Triggering programmed cell death in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbonyl Chloride

- Substituent : 4-Methoxy phenyl (para-position).

- Molecular Weight: 325.79 g/mol | Formula: C₁₉H₁₆ClNO₂ .

- The positional isomerism (para vs. meta) alters electronic conjugation, affecting reactivity in nucleophilic acyl substitution reactions.

2-(4-Bromophenyl)-6,8-dimethylquinoline-4-carbonyl Chloride

- Substituent : 4-Bromo phenyl (para-position).

- Price : $150/100 mg .

- Key Differences :

- The bromo group is electron-withdrawing, enhancing the electrophilicity of the carbonyl chloride and accelerating reactions with nucleophiles.

- Bromine’s larger atomic radius increases steric hindrance compared to alkoxy substituents.

2-(4-Isopropoxyphenyl)-6,8-dimethylquinoline-4-carbonyl Chloride

Alkyl Chain Length and Lipophilicity

2-(4-Butylphenyl)-6,8-dimethylquinoline-4-carbonyl Chloride

Data Table: Structural and Commercial Comparison

Research Implications

- Reactivity : The meta-isobutoxy substituent in the target compound balances steric hindrance and lipophilicity, making it suitable for reactions requiring moderate electrophilicity and solubility in organic media.

- Synthetic Utility : Para-substituted analogs (e.g., bromo or methoxy) offer tunable electronic profiles for targeted applications, while alkyl chains (butyl) prioritize lipophilic interactions.

Biological Activity

Overview of 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carbonyl chloride

This compound is a synthetic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific substitution patterns on the quinoline ring can significantly influence the biological properties of these compounds.

Chemical Structure

The compound features a quinoline core with a carbonyl chloride functional group and an isobutoxyphenyl substituent. The presence of the carbonyl chloride enhances its reactivity, enabling it to participate in various chemical reactions that may lead to biologically active derivatives.

Antimicrobial Activity

Quinoline derivatives have been extensively studied for their antimicrobial properties. They exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves interference with nucleic acid synthesis or disruption of cell membrane integrity.

Anticancer Properties

Many quinoline derivatives have shown promise as anticancer agents. They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of signaling pathways such as p53 and MAPK.

Anti-inflammatory Effects

Quinoline compounds are also recognized for their anti-inflammatory effects. They may inhibit the production of pro-inflammatory cytokines and reduce inflammation by blocking specific signaling pathways.

Case Studies and Research Findings

- Study on Antimicrobial Activity : A study evaluated various quinoline derivatives, including similar compounds to this compound, demonstrating significant activity against Gram-positive and Gram-negative bacteria.

- Anticancer Research : Research has indicated that certain substituted quinolines can effectively inhibit tumor growth in vitro and in vivo models. For instance, compounds with similar structures have been shown to induce apoptosis in breast cancer cell lines.

- Inflammation Model Studies : In animal models of inflammation, quinoline derivatives have been reported to reduce swelling and pain by inhibiting cyclooxygenase (COX) enzymes and other inflammatory mediators.

Data Tables

Q & A

Q. Table 1: Example Reaction Parameters for Quinoline Derivatives

| Component | Details | Reference |

|---|---|---|

| Catalyst | PdCl₂(PPh₃)₂, PCy₃ | |

| Solvent | DMF | |

| Base | 2 M K₂CO₃ | |

| Temperature | 80–100°C (reflux conditions) | |

| Purification | Column chromatography (hexane:EtOAc) |

How should researchers handle and store this compound to maintain stability?

Basic Research Question

Proper handling and storage are critical due to the compound’s potential reactivity (inferred from ):

- Handling :

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of vapors .

- Storage :

- Keep containers tightly sealed under dry, inert atmospheres (e.g., N₂).

- Store in a cool, ventilated area away from ignition sources .

What analytical techniques are recommended for confirming the structure and purity of this compound?

Basic Research Question

Rigorous characterization involves:

- Spectroscopy :

- ¹H/¹³C NMR : To confirm substituent positions and scaffold integrity .

- IR Spectroscopy : Identify carbonyl (C=O) and chloride (C-Cl) functional groups .

- Physical Properties :

- Melting point analysis (e.g., 223–225°C for analogous compounds) .

- Chromatography :

- HPLC or TLC to assess purity post-synthesis .

How can computational models predict the receptor-binding activity of this quinoline derivative, and what are their limitations?

Advanced Research Question

Computational approaches vary in methodology, leading to differing outcomes ():

- Single-Receptor Models :

- Example: Haddad et al. (2008a) tuned models to a single receptor’s response range, useful for narrow agonist profiling but limited in broad applicability .

- Multi-Receptor Models :

- Example: Saito et al. (2009) tested 93 odorants across 464 receptors, enabling broader chemical feature extrapolation but requiring extensive wet-lab data .

Q. Table 2: Computational Method Comparison

| Approach | Strengths | Limitations | Reference |

|---|---|---|---|

| Single-Receptor (Haddad) | High correlation (~70%) for target | Narrow applicability | |

| Multi-Receptor (Saito) | Broad receptor coverage | Labor-intensive data production |

What strategies resolve contradictory data from biological assays involving this compound?

Advanced Research Question

Data discrepancies often arise from methodological differences ():

- Root Cause Analysis :

- Compare assay conditions (e.g., receptor diversity, ligand concentrations).

- Validate via orthogonal methods (e.g., SPR vs. functional assays).

- Hybrid Modeling :

- Integrate wet-lab data (e.g., Saito’s agonistic profiles) with computational meta-analyses (e.g., Haddad’s multidimensional metrics) to reconcile outliers .

What are the challenges in optimizing reaction conditions for introducing the isobutoxy group into the quinoline scaffold?

Advanced Research Question

The bulky isobutoxy group poses steric and electronic challenges:

- Steric Hindrance :

- Use bulky ligands (e.g., PCy₃) to stabilize transition states during coupling reactions .

- Electronic Effects :

- Electron-donating isobutoxy groups may deactivate the quinoline core, requiring higher temperatures or stronger bases .

- Byproduct Formation :

- Monitor for undesired elimination or oxidation byproducts via TLC or LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.